Higher pKa vs. Ortho-Methyl Red
The acid dissociation constant (pKa) of m-Methyl red has been experimentally determined to be 5.64 via spectrophotometric analysis, representing a 10.53% deviation from the theoretical value of 5.1 [1]. In contrast, the widely used ortho-Methyl red (o-MR, CAS 493-52-7) exhibits a pKa of approximately 4.80–4.95 under comparable aqueous conditions . This higher pKa for m-MR indicates a weaker acid, shifting its equilibrium toward the acidic (protonated) form at higher pH values compared to o-MR.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 5.64 (experimental); pKa = 5.1 (theoretical) |
| Comparator Or Baseline | Ortho-Methyl red (o-MR, CAS 493-52-7): pKa = 4.80–4.95 |
| Quantified Difference | ΔpKa ≈ +0.7 to +0.8 (m-MR relative to o-MR) |
| Conditions | Aqueous solutions; spectrophotometric determination for m-MR [1]; 25°C for o-MR |
Why This Matters
This pKa difference directly affects the pH at which the indicator transitions, enabling m-Methyl red to serve as a more suitable indicator for titrations involving weaker acids or where endpoint detection is desired at a higher pH.
- [1] Equilibrium and Structural Study of m-Methyl Red in Aqueous Solutions: Distribution Diagram Construction. Journal of Solution Chemistry, 2013. Reported pKa = 5.6372. View Source
